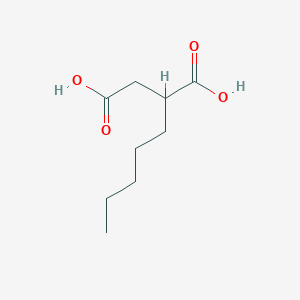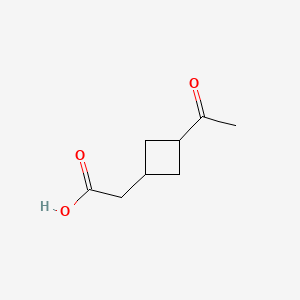
Neodymium,tris(h5-2,4-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)-, also known as tris(cyclopentadienyl)neodymium(III), is a complex organometallic compound with the molecular formula C15H15Nd. This compound is characterized by the presence of three cyclopentadienyl ligands bound to a central neodymium atom. It is a member of the lanthanide series and exhibits unique chemical properties due to the interaction between the neodymium ion and the cyclopentadienyl ligands .
Métodos De Preparación
The synthesis of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- typically involves the reaction of neodymium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction can be represented as follows:
NdCl3+3Na(C5H5)→Nd(C5H5)3+3NaCl
The product, neodymium, tris(h5-2,4-cyclopentadien-1-yl)-, is then purified by sublimation or recrystallization techniques .
Análisis De Reacciones Químicas
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxide and cyclopentadiene. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can convert the neodymium(III) center to lower oxidation states, although such reactions are less common.
Substitution: The cyclopentadienyl ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen peroxide, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery systems.
Mecanismo De Acción
The mechanism of action of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- involves the interaction between the neodymium ion and the cyclopentadienyl ligands. The neodymium ion forms a stable complex with the cyclopentadienyl ligands through π-bonding interactions. These interactions stabilize the compound and contribute to its unique chemical properties. The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to act as a catalyst and its magnetic properties .
Comparación Con Compuestos Similares
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- can be compared with other similar compounds, such as:
Tris(cyclopentadienyl)lanthanum(III): Similar in structure but with lanthanum as the central metal ion.
Tris(cyclopentadienyl)praseodymium(III): Similar in structure but with praseodymium as the central metal ion.
Tris(cyclopentadienyl)samarium(III): Similar in structure but with samarium as the central metal ion.
The uniqueness of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- lies in its specific magnetic properties and its effectiveness as a catalyst in certain chemical reactions .
Propiedades
Fórmula molecular |
C15H15Nd |
|---|---|
Peso molecular |
339.52 g/mol |
InChI |
InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H; |
Clave InChI |
OACOCUZSZBRUKL-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)


![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)
![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)


![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)






